![molecular formula C17H30O3 B231187 12-Hydroxy-8,10-heptadecadienoic acid CAS No. 15514-88-2](/img/structure/B231187.png)
12-Hydroxy-8,10-heptadecadienoic acid
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Overview
Description
12-Hydroxy-8,10-heptadecadienoic acid (12-HHT) is a bioactive lipid that belongs to the group of hydroxy fatty acids. It is synthesized from arachidonic acid by the action of 12-lipoxygenase and has been found to have various physiological and biochemical effects.
Scientific Research Applications
1. Biocatalytic Production
Research has explored the use of probiotic bacteria like Lactobacillus rhamnosus as a biocatalyst for the hydration of unsaturated fatty acids, leading to the production of hydroxy fatty acids, including 12-hydroxy-8,10-heptadecadienoic acid. This process is characterized by high regio- and stereoselectivity, producing hydroxy derivatives in high enantiomeric purity, which are valuable in industrial chemistry (Serra & De Simeis, 2018).
2. Microbial Hydration in Fungi
Studies have identified hydroxy fatty acids, similar to 12-hydroxy-8,10-heptadecadienoic acid, in fungi like Craterellus aureus. These acids are isolated from the fungi's fruiting bodies and have their structures established via spectroscopic methods. Such findings expand our understanding of the biochemical pathways in fungi and their potential applications (J. Meng, 2008).
3. Industrial and Cosmetic Applications
12-Hydroxy fatty acids, closely related to 12-hydroxy-8,10-heptadecadienoic acid, have been utilized in creating organogels. These gels are useful in various industries, including cosmetics, lubricating greases, and coatings. Research into their phase behavior, microstructure, and rheology has provided insights into their potential applications (Wright & Marangoni, 2011).
4. Analytical Chemistry Applications
Techniques like ultraperformance liquid chromatography and mass spectrometry (UPLC-MS/MS) have been employed to identify and analyze various hydroxy fatty acids, including 12-hydroxy-8,10-heptadecadienoic acid. This analytical approach aids in the detailed examination of these compounds in different biological samples, facilitating research in lipidomics and biomarker discovery (Yang, Yang, & Li, 2012).
properties
CAS RN |
15514-88-2 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(8E,10E)-12-hydroxyheptadeca-8,10-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14,16,18H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20)/b8-6+,14-11+ |
InChI Key |
INVCGLRLLKLTGP-SIGMCMEVSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCC(=O)O)O |
synonyms |
12-hydroxy-8,10-heptadecadienoic acid 12-hydroxy-8,10-heptadecadienoic acid, (E,E)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (E,Z)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (S)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (S-(E,Z))-isomer 12-hydroxy-8,10-heptadecadienoic acid, stereoisome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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